molecular formula C10H12O B1295304 4-Methylphenylacetone CAS No. 2096-86-8

4-Methylphenylacetone

Cat. No. B1295304
CAS RN: 2096-86-8
M. Wt: 148.2 g/mol
InChI Key: NOXKUHSBIXPZBJ-UHFFFAOYSA-N
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Description

4-Methylphenylacetone is a chemical compound that is structurally related to phenylacetone, a precursor in the synthesis of amphetamines. While the provided papers do not directly discuss 4-Methylphenylacetone, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-Methylphenylacetone.

Synthesis Analysis

The synthesis of compounds related to 4-Methylphenylacetone can be achieved through various methods. For instance, the alpha-arylation of ketones, aldehydes, and esters can be performed via a photoinduced SN1 reaction, which could potentially be applied to the synthesis of 4-Methylphenylacetone . Additionally, the synthesis of related compounds such as methyl 4-hydroxyphenylacetate can be achieved through direct esterification using strong acidic cation exchange resin . These methods highlight the potential synthetic routes that could be adapted for the preparation of 4-Methylphenylacetone.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methylphenylacetone can be determined using techniques such as IR and X-ray diffraction studies . The vibrational wavenumbers and geometrical parameters can be calculated using computational methods like HF and DFT, which are essential for understanding the stability and electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving compounds structurally related to 4-Methylphenylacetone can be complex. For example, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine leads to the formation of a substituted pyrazoline ring, which is an unexpected product indicating the potential for diverse reactivity . Similarly, the reductive amination of related ketones can lead to the formation of specific impurities, which is crucial for understanding the synthetic pathways and potential by-products when synthesizing related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methylphenylacetone can be deduced from their structural analogs. For instance, the gas chromatography and infrared spectroscopy studies on methoxy methyl phenylacetones provide insights into their physical properties and chemical behavior . The analysis of hyperpolarizability and MEP (molecular electrostatic potential) of related compounds can also give an indication of their nonlinear optical properties and reactivity .

Safety And Hazards

4-Methylphenylacetone may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, and exposure should be avoided . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

1-(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKUHSBIXPZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175141
Record name 4-Methylphenylacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenylacetone

CAS RN

2096-86-8
Record name 4-Methylphenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2096-86-8
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Record name 4-Methylphenylacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)propan-2-one
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Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methylphenyl chloride (127.0 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.3 mg, 0.060 mmol), Cs2CO3 (652.2 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 18 h. 1-(p-tolyl)-2-propanone (100.5 mg) was obtained with a yield of 68% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.19-7.05 (m, 4H, ArH), 3.66 (s, 2H, CH2), 2.34 (s, 3H, ArCH3), 2.15 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.7, 136.6, 131.1, 129.4, 129.2, 50.6, 29.1, 21.0; IR (neat) v (cm−1) 3023, 3004, 2922, 2857, 1714, 1615, 1514, 1417, 1356, 1229, 1158, 1040, 1023; MS (70 eV, EI) m/z (%): 149 (M++1, 3.90), 148 (M+, 31.26), 105 (100).
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step Two
Quantity
652.2 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SD McDermott, JD Power, P Kavanagh… - Forensic science …, 2011 - Elsevier
… (0.97 g, 0.31 ml, 6.1 mmol) in dichloromethane (3 ml) was added slowly to a cooled (ice bath) and well stirred solution of 1-(4-methylphenyl)propan-2-one (4-methylphenylacetone) (…
Number of citations: 56 www.sciencedirect.com
P Kavanagh, J O'Brien, JD Power… - Drug testing and …, 2013 - Wiley Online Library
… The major products were found to be iso-mephedrone, 4-methylpropiophenone, 4-methylphenylacetone, two pyrazine derivatives formed by the dimerization of mephedrone, N-…
SD McDermott - academia.edu
… Thirteen pyrolysis products were identified, the major ones being iso-mephedrone, 4-methylpropiophenone, 4-methylphenylacetone, two pyrazine derivatives formed by dimerization of …
Number of citations: 0 www.academia.edu
MJ Kleeman, MA Robert, SG Riddle, PM Fine… - Atmospheric …, 2008 - Elsevier
… besides PAHs detected in the ultrafine size fraction of rice straw and cigarette smoke were benz[de]anthracen-7-one (0.19 mg kg −1 rice straw burned) and 4-methylphenylacetone (…
Number of citations: 117 www.sciencedirect.com
M Paeth, W Carson, JH Luo, D Tierney… - … A European Journal, 2018 - Wiley Online Library
… In addition, when the trifluoromethylation of 4-methylphenylacetone was run on a gram scale, the desired product was obtained in 49 % yield (Figure 2 b). Moreover, given that late-…
P Leo, G Orcajo, D Briones, F Martínez, G Calleja - Catalysis Today, 2020 - Elsevier
… In order to confirm this assumption, an extra experiment was done by adding the product 4-methylphenylacetone in nitrobenzene at 140 C and vigorous stirring during 20 min. The …
Number of citations: 13 www.sciencedirect.com
JD Power, K Clarke, SD McDermott, P McGlynn… - Forensic science …, 2013 - Elsevier
… a yellow paste and it was shown to contain 4-MA along with caffeine and a mixture of various compounds, including appreciable amounts, relative to 4-MA, of 4-methylphenylacetone (…
Number of citations: 19 www.sciencedirect.com
JD Power, MG Barry, KR Scott, PV Kavanagh - Forensic science …, 2014 - Elsevier
… liquid and the white paste corresponded with a by-product profile recently observed and reported for the Leuckart synthesis of 4-methylamphetamine from 4-methylphenylacetone made …
Number of citations: 16 www.sciencedirect.com
O Mayol, K Bastard, L Beloti, A Frese, JP Turkenburg… - Nature Catalysis, 2019 - nature.com
… Little or no activity was detected against aromatic ketones such as acetophenone, 4-phenylbutan-2-one, phenoxypropan-2-one or 4-methylphenylacetone, which were the preferred …
Number of citations: 86 www.nature.com
A Shaabani, A Maleki… - The Journal of Organic …, 2007 - ACS Publications
A novel multi-component synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives starting from simple and readily available inputs is described. Thus, simply …
Number of citations: 109 pubs.acs.org

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